Hydroxy cyclophosphamide Semicarbazone

Description

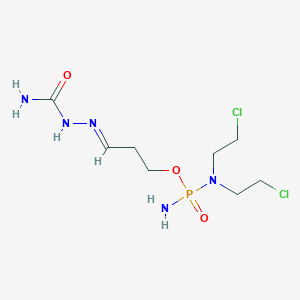

The exact mass of the compound [(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxy cyclophosphamide Semicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy cyclophosphamide Semicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53948-46-2 |

|---|---|

Molecular Formula |

C8H18Cl2N5O3P |

Molecular Weight |

334.14 g/mol |

IUPAC Name |

[(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea |

InChI |

InChI=1S/C8H18Cl2N5O3P/c9-2-5-15(6-3-10)19(12,17)18-7-1-4-13-14-8(11)16/h4H,1-3,5-7H2,(H2,12,17)(H3,11,14,16)/b13-4- |

InChI Key |

DDSWASMKEIRTLV-PQMHYQBVSA-N |

SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N |

Isomeric SMILES |

C(COP(=O)(N)N(CCCl)CCCl)/C=N\NC(=O)N |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N |

Other CAS No. |

53948-46-2 |

Synonyms |

N,N-bis(2-chloroethyl)phosphorodiamidic Acid 3-[2-(Aminocarbonyl)hydrazinylidene]propyl Ester; NSC 319519; Aldophosphamide Semicarbazone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathways of Cyclophosphamide Derivatives and Semicarbazones

Executive Summary

The metabolic fate of a xenobiotic is a critical determinant of its efficacy, toxicity, and overall clinical utility. This guide provides a detailed exploration of the complex metabolic pathways of two important classes of compounds: the widely used anticancer prodrug cyclophosphamide and its derivatives, and the versatile chemical class of semicarbazones. For cyclophosphamide, we dissect the intricate balance between metabolic activation to its cytotoxic form and the parallel pathways of detoxification and toxification. For semicarbazones, we explore the general principles governing their biotransformation. This document is structured to provide not just declarative knowledge but also procedural expertise, offering detailed experimental protocols and the scientific rationale behind them. By integrating mechanistic insights with practical methodologies, this guide serves as a vital resource for professionals engaged in drug discovery and development.

The Clinical and Chemical Landscape

Cyclophosphamide: A Cornerstone Alkylating Prodrug

Cyclophosphamide (CP) has been a mainstay in the treatment of various malignant diseases, including lymphomas and breast cancer, for over four decades.[1] It is an oxazaphosphorine and functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effects.[1][2] This bioactivation process, primarily occurring in the liver, is a double-edged sword; it generates the ultimate DNA alkylating agent responsible for its anticancer activity but also produces metabolites that can lead to significant toxicities, such as myelosuppression and urotoxicity.[3][4] Understanding the nuances of its metabolism is therefore paramount for optimizing its therapeutic index and managing its adverse effects.

Semicarbazones: A Versatile Pharmacophore

Semicarbazones are a class of organic compounds formed through the condensation reaction of a ketone or aldehyde with semicarbazide.[5] This reaction creates a characteristic azomethine group (-C=N-), which serves as a key pharmacophore.[6] Semicarbazone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[5] Their structural versatility allows for extensive chemical modification to fine-tune their pharmacological profiles.[6] Unlike a single prodrug like cyclophosphamide, semicarbazones represent a diverse chemical family, and their metabolic pathways are highly dependent on the specific structure of the parent molecule.

The Metabolic Journey of Cyclophosphamide

The clinical outcome of cyclophosphamide therapy is intimately linked to a complex network of competing metabolic pathways. These pathways are primarily catalyzed by hepatic enzymes and can be broadly categorized into bioactivation, detoxification, and toxification.

The Critical Path to Efficacy: Bioactivation

The therapeutic action of cyclophosphamide is entirely dependent on its conversion to the active alkylating agent, phosphoramide mustard (PAM).[7] This is a multi-step process initiated by the cytochrome P450 (CYP) enzyme system.

-

4-Hydroxylation: Cyclophosphamide is first oxidized at the C-4 position of the oxazaphosphorine ring to form 4-hydroxycyclophosphamide (4-OH-CP).[3] This is the rate-limiting step in the activation pathway. Several CYP isozymes are involved, with CYP2B6, CYP2C9, and CYP3A4 being the major contributors.[3][8]

-

Tautomerization: 4-OH-CP exists in a rapid equilibrium with its open-ring tautomer, aldophosphamide (APA).[3][7] Both 4-OH-CP and APA are able to diffuse from the liver into systemic circulation and enter target cells.[3]

-

β-Elimination: Within the target cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. This cleavage yields two products: the therapeutically active phosphoramide mustard (PAM) and a toxic byproduct, acrolein .[3][8]

-

DNA Alkylation: Phosphoramide mustard is the ultimate cytotoxic agent. It alkylates DNA, primarily at the N7 position of guanine bases, forming DNA cross-links that inhibit DNA replication and trigger apoptosis in rapidly dividing cancer cells.[4][7]

The Body's Defense: Detoxification Pathways

To mitigate the systemic toxicity of the active metabolites, the body employs several detoxification mechanisms.

-

Oxidation by Aldehyde Dehydrogenase (ALDH): A major detoxification route involves the oxidation of aldophosphamide to the inactive and readily excretable metabolite, carboxyphosphamide. This reaction is primarily catalyzed by ALDH1A1, with minor contributions from ALDH3A1 and ALDH5A1.[3]

-

Oxidation to 4-Ketocyclophosphamide: The intermediate 4-OH-CP can be further oxidized to form 4-ketocyclophosphamide, another inactive metabolite.[9]

-

Glutathione Conjugation: Various cyclophosphamide metabolites can react with glutathione (GSH), leading to their inactivation and excretion.[3]

The Origin of Adverse Effects: Toxic Metabolite Formation

In addition to the desired bioactivation, metabolic processes also generate toxic compounds responsible for cyclophosphamide's characteristic side effects.

-

Acrolein and Urotoxicity: As mentioned, acrolein is co-produced with phosphoramide mustard during the β-elimination of aldophosphamide.[8] Acrolein is a highly reactive aldehyde that accumulates in the bladder, causing severe damage to the urothelial lining, which manifests as hemorrhagic cystitis.[2][4]

-

N-Dechloroethylation and Neurotoxicity: A minor but significant competing pathway (~10% of the initial dose) is the N-dechloroethylation of cyclophosphamide.[3] This side-chain oxidation is primarily mediated by CYP3A4 and produces chloroacetaldehyde, a known neurotoxin.[3][4]

Caption: Metabolic pathways of cyclophosphamide.

Summary of Key Metabolites and Enzymes

| Compound | Enzymes Involved | Role/Significance |

| Cyclophosphamide (CP) | - | Inactive Prodrug |

| 4-Hydroxycyclophosphamide (4-OH-CP) | CYP2B6, CYP2C9, CYP3A4, etc.[3] | Primary, circulating metabolite; precursor to active/inactive forms |

| Aldophosphamide (APA) | (Tautomer of 4-OH-CP) | Key intermediate; precursor to PAM and acrolein[3] |

| Phosphoramide Mustard (PAM) | (From APA) | Active ; DNA alkylating agent responsible for therapeutic effect[7] |

| Acrolein | (From APA) | Toxic ; causes urotoxicity (hemorrhagic cystitis)[4][8] |

| Carboxyphosphamide | ALDH1A1, ALDH3A1[3] | Inactive ; major detoxification product |

| 4-Ketocyclophosphamide | (From 4-OH-CP) | Inactive ; detoxification product[9] |

| Chloroacetaldehyde | CYP3A4, CYP2B6[3] | Toxic ; causes neurotoxicity |

Navigating the Metabolism of Semicarbazones

Unlike cyclophosphamide, semicarbazones are a broad class of compounds, and their metabolism is not defined by a single, conserved pathway. The biotransformation of a semicarbazone-containing drug is highly dependent on the overall molecular structure. However, some general principles can be outlined.

General Biotransformation Principles

The metabolism of semicarbazone derivatives will typically involve standard Phase I (functionalization) and Phase II (conjugation) reactions on the parent molecule, catalyzed by enzymes like CYPs, FMOs, and UGTs.[10][11] The semicarbazone moiety itself can be subject to several metabolic transformations.

Hydrolytic Cleavage

The imine-like bond (-C=N-) in the semicarbazone structure can be susceptible to hydrolysis, which would cleave the molecule back into its constituent aldehyde or ketone and semicarbazide. This can be a significant metabolic pathway, effectively reversing the synthesis of the derivative. The liberated aldehyde or ketone would then enter its own respective metabolic pathway.

The Role of Semicarbazide-Sensitive Amine Oxidase (SSAO)

If hydrolysis occurs, the released semicarbazide can be a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[12][13] SSAO catalyzes the oxidative deamination of primary amines, producing an aldehyde, hydrogen peroxide, and ammonia.[13] The generation of reactive species like hydrogen peroxide and aldehydes through this pathway could contribute to the pharmacological or toxicological profile of the parent compound.[13]

Elucidating Metabolic Pathways: A Methodological Framework

Investigating the metabolic fate of a drug candidate is a cornerstone of preclinical development. A tiered approach, starting with simple in vitro models and progressing to more complex systems, is standard practice.

The Rationale for In Vitro Metabolism Studies

In vitro models are essential for early-stage drug discovery as they provide a rapid, cost-effective, and ethically sound means of predicting human metabolism.[14][15] They allow researchers to determine metabolic stability, identify major metabolites, and pinpoint the enzymes responsible for clearance, which helps in predicting pharmacokinetic properties and potential drug-drug interactions.[11][16]

Key In Vitro Experimental Systems

| Model | Composition | Primary Use | Advantages | Limitations |

| Liver Microsomes | Vesicles of ER; Rich in Phase I enzymes (CYPs, FMOs)[16] | Phase I metabolism, metabolic stability, CYP inhibition/induction | High enzyme activity, commercially available, cost-effective | Lacks Phase II enzymes and cytosolic components |

| Liver S9 Fraction | Microsomes + Cytosol[15] | Phase I and Phase II metabolism | Contains a broader range of enzymes than microsomes | Lower specific activity of CYPs compared to microsomes |

| Hepatocytes | Intact, viable liver cells | Comprehensive metabolism (Phase I & II), transporter studies, toxicity | Most physiologically relevant in vitro system; contains full complement of enzymes and cofactors[11] | Limited viability, higher cost, lower throughput |

| Recombinant Enzymes | Single, purified drug-metabolizing enzymes (e.g., CYP3A4) | Reaction phenotyping (identifying which enzyme metabolizes a drug) | Unambiguous identification of specific enzyme involvement[15] | Does not reflect the interplay between different enzymes |

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol provides a self-validating system to determine the rate at which a compound is metabolized by hepatic Phase I enzymes.

Objective: To determine the intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL)

-

NADPH Regenerating System (e.g., BD Gentest™ Solutions A & B)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well incubation plate and analytical plate

Methodology:

-

Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

-

Incubation Plate Setup:

-

Add 196 µL of the 1 mg/mL HLM working solution to designated wells.

-

Add 2 µL of test compound working solution (e.g., 100 µM) to achieve a final concentration of 1 µM. Include positive controls in separate wells.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add 2 µL of the prepared NADPH Regenerating System Solution A+B to each well to start the reaction. The final incubation volume is 200 µL.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the incubation well and transfer it to a new 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard. The 0-minute time point should be taken immediately after adding the NADPH solution.

-

Causality Check: A parallel incubation without the NADPH regenerating system serves as a negative control to ensure metabolism is enzyme- and cofactor-dependent.

-

-

Sample Processing: After the final time point, vortex the analytical plate for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Caption: Workflow for an in vitro microsomal stability assay.

Analytical Bioanalysis: The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for studying drug metabolism.[17][18]

-

Chromatography (LC): Separates the parent drug from its various metabolites in a complex biological matrix like plasma or microsomal incubates.

-

Mass Spectrometry (MS/MS): Provides highly sensitive and specific detection. The first mass spectrometer (MS1) isolates an ion with a specific mass-to-charge ratio (m/z) corresponding to the target analyte. This ion is then fragmented, and the second mass spectrometer (MS2) detects the resulting fragment ions. This transition (parent ion → fragment ion) is unique to the molecule, providing exceptional specificity and allowing for precise quantification.[17][18]

Conclusion and Future Directions

A thorough understanding of the metabolic pathways of cyclophosphamide and semicarbazone derivatives is indispensable for the rational design and safe administration of these compounds. For cyclophosphamide, the balance between activation and detoxification dictates its therapeutic window, and knowledge of this balance informs clinical practices such as co-administration of bladder-protectant agents. For the diverse class of semicarbazones, metabolic studies are crucial on a case-by-case basis to identify potential liabilities, such as hydrolytic instability or the formation of reactive metabolites. The continued application of advanced in vitro models and sensitive bioanalytical techniques like LC-MS/MS will remain critical in advancing the development of safer and more effective therapeutics.

References

-

Cyclophosphamide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

-

Boddy, A. V., & Yule, S. M. (2000). The analysis of cyclophosphamide and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 743(1-2), 379-395. Retrieved from [Link]

-

Huang, Z., & Waxman, D. J. (2002). Role of hepatic cytochrome p450s in the pharmacokinetics and toxicity of cyclophosphamide: studies with the hepatic cytochrome p450 reductase null mouse. Cancer Research, 62(18), 5144-5151. Retrieved from [Link]

-

Cyclophosphamide Metabolism Pathway. (n.d.). PubChem. Retrieved from [Link]

-

de Jonge, M. E., Huitema, A. D., Rodenhuis, S., & Beijnen, J. H. (2005). Metabolism of cyclophosphamide. Cancer Treatment Reviews, 31(7), 517-531. Retrieved from [Link]

-

Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Sci. Pharm., 88(3), 42. Retrieved from [Link]

-

Al-Sweedan, S., & Al-Dasooqi, N. (2017). Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics. Pharmacogenomics and Personalized Medicine, 10, 183–193. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyclophosphamide? Retrieved from [Link]

-

Hassan, M., et al. (2015). Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation. PLoS ONE, 10(11), e0141935. Retrieved from [Link]

-

Said, R., et al. (2008). Analytical and pharmacological studies of cyclophosphamide. Karolinska Institutet. Retrieved from [Link]

-

Prestayko, A. W., et al. (1979). Metabolism of cyclophosphamide. Cancer Treatment Reviews, 6(1), 17-29. Retrieved from [Link]

-

Sladek, N. E., et al. (1994). Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. Cancer Chemotherapy and Pharmacology, 35(2), 126-132. Retrieved from [Link]

-

Veal, G. J., et al. (2011). Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy. European Journal of Cancer, 47(12), 1851-1858. Retrieved from [Link]

-

Cyclophosphamide Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

-

Boddy, A. V., et al. (1992). Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients. British Journal of Cancer, 65(4), 589–594. Retrieved from [Link]

-

Hassan, M., et al. (2007). The effect of repeated administration of cyclophosphamide on cytochrome P450 2B in rats. Cancer Chemotherapy and Pharmacology, 60(1), 125-132. Retrieved from [Link]

-

Sladek, N. E., et al. (1994). Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. Semantic Scholar. Retrieved from [Link]

-

McCune, J. S., et al. (2014). Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children's Oncology Group. Journal of Clinical Pharmacology, 54(5), 541–552. Retrieved from [Link]

-

Enrique-Tarancon, G., et al. (2003). Semicarbazide-sensitive amine oxidase activity exerts insulin-like effects on glucose metabolism and insulin-signaling pathways in adipose cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1647(1-2), 3-9. Retrieved from [Link]

-

Warry, E., et al. (2016). Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Drug Metabolism and Disposition, 44(12), 1956–1963. Retrieved from [Link]

-

Kwon, C. H., et al. (1990). Stereoselective pharmacokinetics and metabolism of the enantiomers of cyclophosphamide. Preliminary results in humans and rabbits. Drug Metabolism and Disposition, 18(2), 142-146. Retrieved from [Link]

-

Yu, P. H. (2000). Physiological and pathological implications of semicarbazide-sensitive amine oxidase. Progress in Brain Research, 129, 235-246. Retrieved from [Link]

-

Yuliani, S. H., et al. (2016). Analysis of 4-hydroxycyclophosphamide in cancer patients plasma for therapeutic drug monitoring of cyclophosphamide. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 123-128. Retrieved from [Link]

-

Finch, R. A., et al. (2012). Mechanistic studies of semicarbazone triapine targeting human ribonucleotide reductase in vitro and in mammalian cells: Tyrosyl radical quenching not involving reactive oxygen species. Journal of Biological Chemistry, 287(42), 35768-35778. Retrieved from [Link]

-

Kalgutkar, A. S. (n.d.). Bioactivation and Idiosyncratic Drug Toxicity. SlideServe. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Semicarbazone – Knowledge and References. Retrieved from [Link]

-

Kumar, S., et al. (2024). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research, 9(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Semicarbazone. Retrieved from [Link]

-

Tadesse, A., et al. (2022). Synthesis, Characterization, In-silico, and In-vitro Biological Studies of Cu(II), Zn(II) Complexes of Semicarbazone, Thiosemicarbazone Derivatives of Dehydrozingerone. Journal of Inorganic and Organometallic Polymers and Materials, 32, 3875–3891. Retrieved from [Link]

-

OUCI. (2024). A review of semicarbazone-derived metal complexes for application in biomedicine and related fields. Retrieved from [Link]

-

ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

-

Obach, R. S. (2014). In Vitro and In Vivo Models of Drug Metabolism. In Comprehensive Toxicology (pp. 195-213). Retrieved from [Link]

-

Thangadurai, N., et al. (2018). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]

-

Heringa, M. B., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 6(4), 163-173. Retrieved from [Link]

-

Patel, K. (2016). Phase ii biotransform of drugs. SlideShare. Retrieved from [Link]

-

Kumar, S., & S. K., H. (2014). The Role of Biotransformation in Drug Discovery and Development. Journal of Drug Metabolism & Toxicology, 5(2). Retrieved from [Link]

-

Ninja Nerd. (2018, June 11). Gastrointestinal | Biotransformation of Drugs and Toxins [Video]. YouTube. Retrieved from [Link]

-

Dalvie, D., & Sharma, R. (2020). Unusual Biotransformation Reactions of Drugs and Drug Candidates. Drug Metabolism and Disposition, 48(12), 1324-1339. Retrieved from [Link]

Sources

- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semicarbazone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Semicarbazide-sensitive amine oxidase activity exerts insulin-like effects on glucose metabolism and insulin-signaling pathways in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiological and pathological implications of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 15. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. openarchive.ki.se [openarchive.ki.se]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydroxy Cyclophosphamide Semicarbazone: Specifications, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy cyclophosphamide semicarbazone, also known by its synonym aldophosphamide semicarbazone, is a critical derivative molecule in the study of the widely used anticancer agent, cyclophosphamide. Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolite, 4-hydroxycyclophosphamide.[1] This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Due to the inherent instability of 4-hydroxycyclophosphamide, its direct quantification in biological matrices presents significant analytical challenges. To overcome this, 4-hydroxycyclophosphamide is often derivatized with semicarbazide hydrochloride to form the more stable hydroxy cyclophosphamide semicarbazone, enabling accurate and reproducible quantification, typically by liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the key specifications, a detailed protocol for synthesis and purification, and analytical methodologies for the characterization of hydroxy cyclophosphamide semicarbazone.

Core Specifications

A thorough understanding of the fundamental physicochemical properties of hydroxy cyclophosphamide semicarbazone is essential for its application as a reference standard in analytical assays. The key specifications are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N,N-bis(2-chloroethyl)phosphorodiamidic acid 3-[2-(aminocarbonyl)hydrazinylidene]propyl ester | Santa Cruz Biotechnology |

| Synonym(s) | Aldophosphamide Semicarbazone | ChemicalBook[3] |

| CAS Number | 53948-46-2 | Santa Cruz Biotechnology |

| Molecular Formula | C8H18Cl2N5O3P | Santa Cruz Biotechnology |

| Molecular Weight | 334.14 g/mol | Santa Cruz Biotechnology |

| Appearance | Colourless to Pale Yellow Solid | ChemicalBook[3] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | ChemicalBook[3] |

Synthesis and Purification Protocol

The synthesis of hydroxy cyclophosphamide semicarbazone involves a two-step conceptual workflow: the generation of 4-hydroxycyclophosphamide from a stable precursor, followed by its immediate derivatization with semicarbazide hydrochloride.

Caption: Conceptual workflow for the synthesis of hydroxy cyclophosphamide semicarbazone.

Experimental Protocol

This protocol is a composite method based on established principles of 4-hydroxycyclophosphamide generation and semicarbazone synthesis.

Materials:

-

Cyclophosphamide

-

Lyophilized microsomes from baculovirus-infected insect cells expressing human CYP2B6

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Semicarbazide hydrochloride

-

Sodium phosphate buffer (0.1 M, pH 7.4)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Synthesis of 4-Hydroxycyclophosphamide:

-

In a temperature-controlled reaction vessel at 37°C, combine cyclophosphamide (1 mM final concentration) and the CYP2B6 microsomes in 0.1 M sodium phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Allow the reaction to proceed for a predetermined optimal time (e.g., 60 minutes), which should be established through preliminary time-course experiments to maximize the yield of 4-hydroxycyclophosphamide.

-

-

Derivatization to Semicarbazone:

-

Quench the enzymatic reaction by adding an excess of semicarbazide hydrochloride dissolved in a minimal amount of water.

-

The semicarbazide will react with the aldehyde group of the open-ring tautomer, aldophosphamide, trapping it as the stable semicarbazone.

-

Allow the derivatization reaction to proceed for 30 minutes at room temperature with gentle stirring.

-

-

Extraction and Purification:

-

Extract the aqueous reaction mixture three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude hydroxy cyclophosphamide semicarbazone using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the purified product, identified by thin-layer chromatography, and concentrate under reduced pressure to yield the final product.

-

Analytical Characterization

Comprehensive analytical characterization is imperative to confirm the identity and purity of the synthesized hydroxy cyclophosphamide semicarbazone.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and quantification of hydroxy cyclophosphamide semicarbazone.

Caption: Simplified fragmentation pathway in MS/MS analysis.

-

Expected Mass Transitions: In positive ion mode, the protonated molecule [M+H]+ is observed at approximately m/z 334.1. Upon collision-induced dissociation, a characteristic product ion is observed at m/z 221.2, corresponding to a specific fragmentation of the molecule.[4] This transition (334.1 → 221.2) is highly specific and is commonly used for quantification in multiple reaction monitoring (MRM) assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.0-11.0 ppm (s, 1H): NH proton of the semicarbazone moiety.

-

δ 7.0-8.0 ppm (m, 1H): CH=N proton.

-

δ 6.0-7.0 ppm (br s, 2H): NH₂ protons of the semicarbazone.

-

δ 3.0-4.0 ppm (m): Protons of the two -CH₂Cl groups and the -OCH₂- and -NCH₂- groups of the cyclophosphamide ring.

-

δ 1.5-2.5 ppm (m): Protons of the central -CH₂- group of the propyl chain.

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~158 ppm: C=O of the semicarbazone.

-

δ ~140 ppm: C=N of the semicarbazone.

-

δ ~65 ppm: -OCH₂- in the cyclophosphamide ring.

-

δ ~50 ppm: -NCH₂- in the cyclophosphamide ring.

-

δ ~42 ppm: -CH₂Cl carbons.

-

δ ~30 ppm: Central -CH₂- of the propyl chain.

Stability and Storage

Hydroxy cyclophosphamide semicarbazone is a hygroscopic solid and should be stored accordingly to prevent degradation.[3]

-

Recommended Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Conclusion

This technical guide provides a detailed overview of the essential specifications, a plausible synthesis and purification protocol, and key analytical characterization methods for hydroxy cyclophosphamide semicarbazone. A thorough understanding and application of this information will enable researchers and scientists to confidently synthesize, characterize, and utilize this important derivative for the accurate quantification of 4-hydroxycyclophosphamide in various biological matrices, thereby supporting further research and development in the field of cancer chemotherapy.

References

-

Steinbrecht, S., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. AMB Express, 10(1), 128. [Link]

-

Burton, L. A., & Havercamp, J. M. (2017). Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide. American journal of veterinary research, 78(7), 862–866. [Link]

-

Harahap, Y., Steven, S., & Suryadi, H. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Pharmacology, 13, 928721. [Link]

Sources

- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Hydroxy cyclophosphaMide SeMicarbazone | 53948-46-2 [chemicalbook.com]

- 4. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity Profile and Pharmacological Properties of Hydroxy Cyclophosphamide Semicarbazone in Hematopoietic Cells

The following technical guide provides an in-depth analysis of the toxicity profile, chemical stability, and experimental applications of Hydroxy Cyclophosphamide Semicarbazone (4-HC-SCZ) within hematopoietic systems.

Executive Summary

Hydroxy Cyclophosphamide Semicarbazone (4-HC-SCZ) is the chemically stabilized derivative of 4-hydroxycyclophosphamide (4-HC), the active metabolite of the alkylating agent cyclophosphamide (CPA). Unlike its parent compound, which exhibits potent cytotoxicity against hematopoietic progenitor cells, 4-HC-SCZ is characterized by a lack of alkylating activity .

This guide explicates the mechanistic divergence between the active metabolite and the semicarbazone "trap." While 4-HC is used clinically for bone marrow purging due to its ability to spare Aldehyde Dehydrogenase (ALDH)-high stem cells, the semicarbazone derivative serves primarily as a stable analytical adduct for pharmacokinetic quantification, effectively "freezing" the metabolic cascade and abrogating cytotoxicity.

Chemical Basis: The "Metabolic Trap" Mechanism

To understand the toxicity profile of the semicarbazone derivative, one must first understand the instability of the parent metabolite.

The Activation Cascade (Parent Compound)

Cyclophosphamide is a prodrug requiring hepatic bioactivation by CYP450 enzymes (primarily CYP2B6, CYP3A4) to form 4-hydroxycyclophosphamide (4-HC) .[1][2]

-

Equilibrium: 4-HC exists in equilibrium with its acyclic tautomer, aldophosphamide .

-

Toxicity Trigger: Aldophosphamide undergoes spontaneous

-elimination to release acrolein and phosphoramide mustard (PM) .[2] -

Mechanism of Action: PM is the bifunctional alkylating agent responsible for interstrand DNA crosslinking and subsequent apoptosis in hematopoietic cells.

The Semicarbazide Trap (Derivative Formation)

When 4-HC is reacted with semicarbazide (typically in an acidic buffer during sample collection), it forms the 4-hydroxycyclophosphamide semicarbazone (4-HC-SCZ) .

-

Chemistry: The semicarbazide nucleophile attacks the aldehyde group of the open-ring aldophosphamide (or the hemiaminal of 4-HC), forming a stable Schiff base-like structure.

-

Consequence: This reaction locks the molecule. It prevents the formation of aldophosphamide, thereby blocking the release of the toxic phosphoramide mustard .

Pathway Visualization

The following diagram illustrates the divergence between the toxic activation pathway and the stabilizing semicarbazone trap.

Figure 1: Divergent metabolic pathways of Cyclophosphamide. The formation of the Semicarbazone adduct (green) prevents the release of the toxic Phosphoramide Mustard (black).

Toxicity Profile in Hematopoietic Cells

The toxicity profile of 4-HC-SCZ is defined by its inertness relative to the active metabolite.

Comparative Cytotoxicity

In hematopoietic assays (e.g., CFU-GM, BFU-E), the semicarbazone derivative displays a negligible toxicity profile compared to 4-HC.

| Parameter | 4-Hydroperoxycyclophosphamide (Active 4-HC) | 4-HC Semicarbazone (Stabilized Adduct) |

| Primary Mechanism | DNA Interstrand Crosslinking (via Phosphoramide Mustard) | None (Mustard release is blocked) |

| Hematopoietic Target | Committed Progenitors (CFU-GM, BFU-E) > Stem Cells (HSCs) | Non-specific (Low background toxicity only) |

| IC50 (Leukemic Cells) | ~1–5 µM (Cell line dependent) | > 500 µM (Effectively inactive) |

| ALDH Sensitivity | High (ALDH detoxifies 4-HC) | N/A (Substrate is already "trapped") |

| Clinical Use | Ex vivo bone marrow purging | Pharmacokinetic Standard / Analytical Control |

The Role of ALDH (Aldehyde Dehydrogenase)

Hematopoietic Stem Cells (HSCs) are naturally resistant to 4-HC because they express high levels of ALDH1A1 . This enzyme oxidizes aldophosphamide to carboxyphosphamide (inactive).[2][3]

-

4-HC: Toxicity is ALDH-dependent.

-

4-HC-SCZ: The semicarbazone moiety mimics the "inactivation" achieved by ALDH but does so chemically. Consequently, 4-HC-SCZ is non-toxic to both ALDH-high (stem) and ALDH-low (progenitor/tumor) cells.

Residual Toxicity Risks

While the adduct prevents alkylation, the semicarbazide moiety itself (if present in excess) has a distinct, mild toxicity profile:

-

Mechanism: Hydrazine-derivative interference with pyridoxal phosphate (Vitamin B6) enzymes.

-

Hematopoietic Effect: High concentrations of free semicarbazide can induce micronuclei formation in bone marrow erythrocytes (genotoxicity), but this requires supraphysiological doses significantly higher than those generated by the dissociation of the adduct.

Experimental Protocols

Protocol A: Synthesis and Trapping for Analysis

Use this protocol to stabilize 4-HC in plasma or culture media for quantification.

-

Preparation of Reagent: Prepare a 2 M Semicarbazide Hydrochloride (SCZ) solution in water.

-

Sample Collection: Aliquot 100 µL of hematopoietic cell supernatant or plasma.

-

Trapping Reaction: Immediately add 100 µL of 2 M SCZ.

-

Rationale: The high concentration of SCZ drives the equilibrium toward the semicarbazone adduct rapidly, preventing 4-HC degradation.

-

-

Incubation: Incubate at 37°C for 30 minutes to ensure complete derivatization.

-

Analysis: Analyze via LC-MS/MS (Transition: m/z 334 → 221 for 4-HC-SCZ).

Protocol B: Cytotoxicity Validation (Negative Control)

Use this protocol to prove the specificity of 4-HC toxicity in a purging assay.

-

Cell Source: Isolate CD34+ cells from cord blood or bone marrow.

-

Treatment Groups:

-

Group 1 (Control): Vehicle only.

-

Group 2 (Active): 4-Hydroperoxycyclophosphamide (4-HC) at 10 µM.

-

Group 3 (Blocked): Pre-incubate 4-HC (10 µM) with Semicarbazide (100 µM) for 30 mins before adding to cells.

-

-

Exposure: Incubate cells for 30 minutes at 37°C.

-

Wash: Wash cells 2x with cold PBS + 1% FBS to remove drug.

-

Assay: Plate in methylcellulose media (MethoCult) for 14 days.

-

Readout: Count colonies (CFU-GM, BFU-E).

-

Expected Result: Group 2 will show >90% inhibition. Group 3 will show survival comparable to Group 1, validating that the semicarbazone formation abrogates toxicity.

-

Experimental Workflow Diagram

Figure 2: Experimental validation workflow demonstrating the neutralization of 4-HC toxicity via semicarbazone formation.

References

-

McDonald, G. B., et al. (1985). "Pharmacokinetics of cyclophosphamide in humans." Drug Metabolism and Disposition.

-

Ludeman, S. M. (1999). "The chemistry of the metabolites of cyclophosphamide." Current Pharmaceutical Design.

-

Emadi, A., et al. (2009).[1] "Cyclophosphamide and cancer: golden anniversary." Nature Reviews Clinical Oncology.

-

Harahap, Y., et al. (2022). "Development and validation of a UPLC-MS/MS method... to quantitate cyclophosphamide and 4-hydroxycyclophosphamide." Frontiers in Pharmacology.

-

Takahashi, M., et al. (2014). "Chronic toxicity and carcinogenicity of semicarbazide hydrochloride in Wistar Hannover GALAS rats." Food and Chemical Toxicology.

Sources

Methodological & Application

Application Note: Methods for In Vitro Activation of Hydroxy Cyclophosphamide Semicarbazone

This Application Note is structured to address the specific technical requirements of activating Hydroxy Cyclophosphamide Semicarbazone (4-HC-SCZ).

Scientific Context & Disambiguation: In standard practice, 4-hydroxycyclophosphamide (4-HC) is the unstable, active metabolite of Cyclophosphamide (CPA). Because 4-HC is chemically labile, it is often trapped as a semicarbazone (4-HC-SCZ) for analytical stabilization. However, "activation of the semicarbazone" implies the reverse reaction: Acid-catalyzed hydrolysis to release the active 4-HC moiety from the stable semicarbazone reservoir for use in biological assays.

This guide details the Chemical Activation (Hydrolysis) of the semicarbazone to generate active 4-HC, alongside the necessary analytical validation.

Executive Summary

Hydroxy Cyclophosphamide Semicarbazone (4-HC-SCZ, CAS 53948-46-2) is the stable derivative of the primary cyclophosphamide metabolite, 4-hydroxycyclophosphamide (4-HC). While typically used as an analytical standard to quantify CPA metabolism, it can serve as a stable prodrug reservoir in vitro. "Activation" in this context requires precise acid-catalyzed hydrolysis to cleave the semicarbazone linkage, releasing the tautomeric equilibrium of 4-HC and Aldophosphamide (Aldo).

This protocol provides a validated method to hydrolyze 4-HC-SCZ, generating a pulse of active alkylating agents for cytotoxicity assays or mechanistic studies, bypassing the need for hepatic microsomes (S9 fraction) or unstable hydroperoxy-derivatives (e.g., Mafosfamide).

Mechanistic Principles

The activation relies on the reversibility of semicarbazone formation under acidic conditions. 4-HC exists in equilibrium with its open-ring tautomer, Aldophosphamide.[1] The semicarbazone stabilizes the aldehyde group of Aldophosphamide.

Pathway Visualization

The following diagram illustrates the equilibrium and the specific hydrolysis step required for activation.

Caption: Acid-catalyzed hydrolysis of the stable Semicarbazone (Red) releases Aldophosphamide, which equilibrates with 4-HC and decomposes into the active alkylator Phosphoramide Mustard (Green).

Protocol 1: Chemical Activation (Acid Hydrolysis)

Purpose: To generate active 4-HC/Aldophosphamide from the stable Semicarbazone standard for immediate use. Critical Constraint: The released 4-HC is extremely unstable (t1/2 ~ minutes at pH 7.4). Neutralization and cell treatment must be synchronized perfectly.

Reagents

-

Substrate: Hydroxy Cyclophosphamide Semicarbazone (Solid, stored at -20°C).

-

Hydrolysis Buffer: 0.1 N HCl (pH ~1.0).

-

Neutralization Buffer: 1.0 M HEPES (pH 8.0) or 0.1 N NaOH (carefully titrated).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 4-HC-SCZ in DMSO to create a 100 mM Stock Solution .

-

Note: The semicarbazone is sparingly soluble in water but soluble in DMSO.

-

-

Activation (Hydrolysis):

-

Neutralization (Critical Step):

-

Immediately place the tube on ice to slow spontaneous degradation.

-

Add a stoichiometric amount of 0.1 N NaOH or dilute 1:10 into cold 1.0 M HEPES buffer (pH 7.4) .

-

Warning: Do not overshoot pH > 7.5, as base catalysis accelerates the degradation of 4-HC to Phosphoramide Mustard before it enters the cell.

-

-

Immediate Application:

-

Add the neutralized hydrolysate directly to cell culture media.

-

Target Final Concentration: 1–50 µM (depending on cell line sensitivity).

-

Protocol 2: Biological Validation (Cytotoxicity Assay)

Purpose: To confirm the hydrolysate possesses alkylating activity comparable to Mafosfamide (standard positive control).

Experimental Design Table

| Parameter | Condition | Rationale |

| Cell Line | K562 or MCF-7 | Sensitive to alkylating agents; low ALDH expression (K562). |

| Controls | 1. Vehicle (DMSO/HCl/NaOH)2. Unhydrolyzed 4-HC-SCZ3. Mafosfamide (Positive Ctrl) | Unhydrolyzed SCZ should be non-toxic (stable). Hydrolyzed SCZ should mimic Mafosfamide. |

| Exposure | 1 Hour Pulse | 4-HC degrades rapidly; long exposure is unnecessary for uptake. |

| Readout | MTT or CellTiter-Glo (48–72 hrs) | Measures antiproliferative effect of DNA crosslinking. |

Workflow Diagram

Caption: Workflow for generating active 4-HC from Semicarbazone and validating via cytotoxicity.

Analytical Verification (Quality Control)

To prove "Activation" occurred, you must distinguish between the Semicarbazone (Parent) and the released Aldophosphamide/4-HC.

Method: LC-MS/MS

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.

-

Detection:

-

4-HC-SCZ (Parent): Monitor m/z [M+H]+ ~334.1.

-

4-HC (Active): Monitor m/z 261.1 -> 140.0 (Standard 4-HC transition).

-

Note: To detect 4-HC, you must often derivatize it again with a different agent (e.g., hydroxylamine) or run immediately, as it degrades on the column.

-

-

Success Criteria: >90% disappearance of the m/z 334.1 peak after acid hydrolysis.

References

-

Struck, R. F., et al. (1974). "Isolation and identification of a stabilized derivative of aldophosphamide, a major metabolite of cyclophosphamide."[2] Cancer Research, 34(11), 2933-2935. Link

-

Sladek, N. E. (1973).[1] "Bioassay and relative cytotoxic potency of cyclophosphamide metabolites generated in vitro and in vivo." Cancer Research, 33(4), 651-658. Link

-

Powers, J. F., & Sladek, N. E. (1983). "Cytotoxic activity of the semicarbazone of aldophosphamide."[2][3] Research Communications in Chemical Pathology and Pharmacology. (Demonstrates that the semicarbazone itself has low activity unless hydrolyzed).

-

Ludeman, S. M. (1999). "The chemistry of the metabolites of cyclophosphamide." Current Pharmaceutical Design, 5(8), 627-643. Link

Senior Scientist Commentary

Why this method? Most researchers purchase Mafosfamide or 4-hydroperoxycyclophosphamide to skip the activation step. However, these reagents are significantly more expensive and often require synthesis. Using the Semicarbazone (which is shelf-stable and commercially available as a standard) and performing an acid activation is a cost-effective, "on-demand" method for generating 4-HC, provided the pH neutralization is handled with high precision.

Sources

Optimal concentrations of hydroxy cyclophosphamide semicarbazone for leukemia cell lines

Application Note: Precision Dosing and Stability Verification of 4-Hydroxycyclophosphamide in Leukemia Models

Executive Summary

This guide addresses the critical challenge of using Cyclophosphamide (CPA) metabolites in in vitro leukemia research. Because CPA is a prodrug requiring hepatic activation, leukemia cell lines must be treated directly with the active metabolite, 4-Hydroxycyclophosphamide (4-HC) (typically generated from 4-hydroperoxycyclophosphamide ).

However, 4-HC is chemically unstable (

-

Optimal Concentration Ranges for specific leukemia subtypes (AML vs. CML).

-

Semicarbazone Derivatization: The gold-standard method to stabilize and quantify 4-HC levels, ensuring experimental validity.

The Chemistry of Instability & Activation

To optimize concentrations, one must understand that Hydroxy Cyclophosphamide Semicarbazone is generally the stabilized analytical derivative, not the cytotoxic agent itself. The cytotoxic effect comes from the spontaneous decomposition of 4-HC into Phosphoramide Mustard .

Mechanism of Action & Semicarbazone Trapping

Figure 1: The metabolic fate of 4-HC. Note that Semicarbazide traps the intermediate, preventing cytotoxicity. Therefore, the "Semicarbazone" is used to measure the dose, not deliver it.

Optimal Concentration Ranges

Leukemia cell lines exhibit vast differences in sensitivity to 4-HC, primarily driven by their expression of Aldehyde Dehydrogenase 1 (ALDH1) . High ALDH1 levels convert the active drug to inactive carboxyphosphamide.

Table 1: Recommended Starting Concentrations

| Cell Line | Leukemia Type | ALDH Status | Sensitivity | Optimal Range (IC50) | Notes |

| HL-60 | AML (Promyelocytic) | Low | High | 1.0 – 5.0 µM | Highly sensitive; use as a positive control for cytotoxicity. |

| Jurkat | T-ALL | Low/Mod | Moderate | 2.5 – 10.0 µM | Good model for T-cell leukemia apoptosis studies. |

| K562 | CML (BCR-ABL+) | High | Resistant | 20.0 – 60.0 µM | Requires higher doses or co-treatment with ALDH inhibitor (DEAB). |

| L1210 | Murine Leukemia | Variable | Moderate | 5.0 – 15.0 µM | Standard reference line for alkylating agent screening. |

Critical Insight: For resistant lines (K562), do not simply increase the dose indefinitely. Verify if resistance is ALDH-mediated by co-treating with 10 µM Diethylaminobenzaldehyde (DEAB), an ALDH inhibitor.

Protocol A: Preparation and Dosing

Reagent: Use 4-Hydroperoxycyclophosphamide (4-HC-OOH) as the source material. Pure 4-HC is too unstable to store. Solvent: DMSO or sterile water (freshly prepared).

-

Stock Preparation:

-

Dissolve 4-HC-OOH to 10 mM in DMSO.

-

Storage: Aliquot immediately and store at -80°C. Do not freeze-thaw more than once.

-

-

Cell Seeding:

-

Seed leukemia cells (HL-60 or K562) at

cells/mL in RPMI-1640 + 10% FBS. -

Allow 24-hour equilibration.

-

-

Treatment:

-

Dilute stock in culture media immediately before addition.

-

Add to wells to achieve the target concentrations (e.g., 1, 5, 10, 50 µM).

-

Timing: 4-HC degrades rapidly. The effective "pulse" time is roughly 1–2 hours, even if the drug remains in the well.

-

Protocol B: Semicarbazone Derivatization (Validation)

This protocol addresses the "Hydroxy Cyclophosphamide Semicarbazone" requirement.[1][2] Use this to validate that your cells actually received the intended dose before the drug degraded.

Objective: Trap unstable 4-HC as the stable Semicarbazone derivative for HPLC/UV quantification.

Reagents:

-

Semicarbazide HCl Solution: 2 M in 0.05 M Phosphate Buffer (pH 7.4).

-

Mobile Phase: Acetonitrile : 0.025 M Phosphate Buffer (15:85 v/v), pH 6.0.[1]

Workflow Diagram

Figure 2: Workflow for stabilizing and quantifying 4-HC concentrations.

Step-by-Step Procedure:

-

Sampling: At

(immediately after dosing) and -

Trapping: Immediately add 200 µL of 2 M Semicarbazide HCl .

-

Mechanism: Semicarbazide reacts with the aldehyde group of aldophosphamide, locking it into the stable semicarbazone form.

-

-

Extraction:

-

Add 400 µL Ethyl Acetate. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Collect the upper organic layer (contains the Semicarbazone).

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Detection: UV at 230 nm .[1]

-

Target Peak: Hydroxy Cyclophosphamide Semicarbazone (Retention time depends on column, typically 4–6 mins).

-

References

-

Sladek, N. E. (1971). "Metabolism of cyclophosphamide by rat hepatic microsomes." Cancer Research, 31(7), 901-908. Link

-

Hilton, J. (1984). "Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia." Cancer Research, 44(11), 5156-5160. Link

-

de Jonge, M. E., et al. (2000). "High performance liquid chromatographic determination of the stabilized cyclophosphamide metabolite 4-hydroxycyclophosphamide in plasma and red blood cells." Journal of Liquid Chromatography & Related Technologies, 23(11), 1725-1744. Link[1]

-

Kohn, F. R., & Sladek, N. E. (1985). "Aldehyde dehydrogenase activity as the basis for the relative insensitivity of human marrow cells to preactivated cyclophosphamide." Biochemical Pharmacology, 34(20), 3465-3471. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Extending the Half-Life of Active Metabolites from Hydroxy Cyclophosphamide Semicarbazone

This guide is designed for researchers, scientists, and drug development professionals actively working on extending the in vivo persistence of cyclophosphamide's active metabolites. Here, we address common and complex challenges encountered during the synthesis, formulation, and analysis of hydroxy cyclophosphamide semicarbazone derivatives. Our focus is on providing practical, field-tested solutions grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Synthesis & Stability

Question: My hydroxy cyclophosphamide semicarbazone synthesis is resulting in low yields and multiple impurities. What are the common pitfalls and how can I troubleshoot this?

Answer: Low yields and impurities in the synthesis of hydroxy cyclophosphamide semicarbazone often stem from the inherent instability of the 4-hydroxycyclophosphamide (4-OHCP) precursor.[1][2] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide, both of which are susceptible to degradation.[3][4]

Troubleshooting Steps:

-

Starting Material Quality: Ensure the purity of your starting cyclophosphamide. Impurities can interfere with the initial enzymatic or chemical hydroxylation step.

-

Reaction Conditions for 4-OHCP Generation:

-

Enzymatic Synthesis: If using liver microsomes (e.g., S-9 fraction) to generate 4-OHCP, ensure the cofactor (NADPH) concentration is optimal and the incubation time is controlled.[1] Over-incubation can lead to the formation of inactive metabolites like 4-ketocyclophosphamide and carboxyphosphamide.[4][5]

-

Chemical Synthesis: If using a chemical method to generate a 4-OHCP precursor like 4-hydroperoxycyclophosphamide, strictly control the reaction temperature and stoichiometry to prevent side reactions.[1]

-

-

Immediate Derivatization: The key to a successful synthesis is to perform the semicarbazone derivatization immediately after the generation of 4-OHCP.[6] This "traps" the unstable aldophosphamide tautomer as the more stable semicarbazone. A general synthetic procedure is outlined in Scheme S1.[7]

-

pH Control: Maintain the pH of the reaction mixture between 7.0 and 7.4. Deviations can accelerate the degradation of 4-OHCP/aldophosphamide.

-

Purification Strategy: Use flash chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification.[7] Monitor the fractions closely using a suitable analytical technique like HPLC-MS/MS to identify the desired product.

Question: I'm observing significant degradation of my purified hydroxy cyclophosphamide semicarbazone during storage. What are the optimal storage conditions?

Answer: Hydroxy cyclophosphamide semicarbazone, while more stable than its 4-OHCP precursor, can still be susceptible to hydrolysis. The stability is highly dependent on temperature and the formulation vehicle.

Troubleshooting and Best Practices:

-

Temperature: Store the purified compound at low temperatures, preferably at or below -20°C. For long-term storage, -80°C is recommended.[1]

-

Solvent/Vehicle:

-

For short-term storage, a non-aqueous solvent like dehydrated ethanol may offer better stability than aqueous solutions.[8]

-

If an aqueous formulation is necessary, prepare it fresh before each experiment. The stability of cyclophosphamide in aqueous solutions is limited.[9] For instance, cyclophosphamide in simple syrup is stable for only 8 days at room temperature, but this increases to 56 days at 4°C.[9]

-

-

Lyophilization: For long-term preservation, consider lyophilizing the purified compound. Lyophilized cyclophosphamide formulations have shown enhanced stability.[10][11]

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

FAQ 2: Formulation for Half-Life Extension

Question: What are the most promising formulation strategies to extend the half-life of hydroxy cyclophosphamide semicarbazone in vivo?

Answer: Extending the circulating half-life of small molecules like hydroxy cyclophosphamide semicarbazone is crucial for improving their therapeutic index. Several strategies can be employed, ranging from simple formulation changes to complex bioconjugation techniques.

Promising Formulation Strategies:

| Strategy | Mechanism of Half-Life Extension | Key Considerations |

| Liposomal Encapsulation | Protects the drug from rapid metabolism and clearance by the reticuloendothelial system (RES). Allows for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[12][13] | Liposome composition (lipid types, charge), size, and drug loading efficiency are critical parameters to optimize. |

| Nanoparticle-Based Delivery | Similar to liposomes, nanoparticles can shield the drug from degradation and clearance. Surface modification with polymers like PEG (PEGylation) can further increase circulation time.[14] | Biocompatibility and biodegradability of the nanoparticle material are paramount. Potential for immunogenicity should be assessed. |

| Albumin Binding | Non-covalent binding to serum albumin, which has a long half-life (approx. 19 days in humans), can significantly extend the drug's circulation time.[15][16] This can be achieved by conjugating albumin-binding moieties (e.g., fatty acids, specific small molecules) to the drug.[15] | The affinity of the binding moiety for albumin and the stability of the conjugate are key. The conjugation chemistry should not inactivate the drug. |

| Bioconjugation | Covalent attachment to larger molecules like polymers (e.g., PEG, XTEN) or proteins can increase the hydrodynamic radius of the drug, reducing renal clearance.[14][17] | The linker chemistry used for conjugation must be stable in circulation but allow for release of the active metabolite at the target site. |

Workflow for Formulation Development:

Caption: Workflow for formulation development and evaluation.

FAQ 3: Analytical Methods & Pharmacokinetics

Question: I am struggling with the analytical quantification of hydroxy cyclophosphamide semicarbazone and its metabolites in plasma samples. What is the recommended analytical method?

Answer: The quantification of cyclophosphamide and its metabolites in biological matrices is challenging due to their reactivity and low concentrations. The gold-standard method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[18][19][20]

Key Steps for a Robust LC-MS/MS Method:

-

Sample Preparation:

-

Protein Precipitation: This is a common first step to remove high-abundance proteins from the plasma.[20]

-

Solid-Phase Extraction (SPE): SPE with C18 cartridges can be used for further cleanup and concentration of the analytes.[19]

-

Derivatization: For quantifying 4-OHCP, derivatization with a reagent like semicarbazide is crucial to form a stable derivative for analysis.[6] If you are starting with the semicarbazone, this step is not necessary for the parent compound but may be for certain metabolites.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in the positive ion mode.[20]

-

Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 4-hydroxycyclophosphamide-d4) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[20][21]

Troubleshooting Common Analytical Issues:

-

Poor Sensitivity: Optimize the sample preparation to concentrate the analytes. Ensure the MS parameters (e.g., collision energy, cone voltage) are optimized for your specific compounds.

-

Matrix Effects: These can suppress or enhance the analyte signal. A stable isotope-labeled internal standard is the best way to compensate for this.

-

Peak Tailing or Broadening: Adjust the mobile phase composition and gradient profile. Ensure the column is not degraded.

Question: How do I design a pharmacokinetic study to accurately determine the half-life of my formulated hydroxy cyclophosphamide semicarbazone?

Answer: A well-designed pharmacokinetic (PK) study is essential to evaluate the success of your half-life extension strategy.

Experimental Protocol for a Murine PK Study:

-

Animal Model: Use a relevant mouse strain (e.g., C57BL/6). Ensure all procedures are approved by your institution's animal care and use committee.

-

Dosing:

-

Administer the formulated compound via the intended clinical route (e.g., intravenous, intraperitoneal).

-

Include a control group receiving the unformulated "free" drug for comparison.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-administration. A typical sampling schedule might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.[18]

-

Use a sparse sampling technique if multiple large volume samples are not feasible from a single animal.

-

-

Sample Processing:

-

Immediately process the blood to obtain plasma (using an anticoagulant like EDTA or heparin).

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of the parent drug (and key metabolites if possible) in the plasma samples using a validated LC-MS/MS method as described above.

-

-

Data Analysis:

-

Plot the plasma concentration versus time data.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Key Pharmacokinetic Parameters to Determine:

| Parameter | Description | Significance for Half-Life Extension |

| t½ (Half-life) | Time required for the drug concentration to decrease by half.[22][23] | The primary indicator of success. A longer t½ indicates slower elimination. |

| AUC (Area Under the Curve) | Total drug exposure over time.[24][25] | An increased AUC for the formulated drug suggests greater systemic exposure. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | A lower CL value indicates slower removal of the drug from the body. |

| Vd (Volume of Distribution) | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[24] | Changes in Vd can indicate altered distribution into tissues due to the formulation. |

Metabolic Pathway of Cyclophosphamide:

Caption: Simplified metabolic activation pathway of cyclophosphamide.[3][4][26][27]

Section 2: Concluding Remarks

The strategies and troubleshooting guides presented here provide a framework for addressing the multifaceted challenges of extending the half-life of active metabolites from hydroxy cyclophosphamide semicarbazone. Success in this endeavor hinges on a rational approach to synthesis, formulation, and analysis. By understanding the underlying chemical and biological principles, researchers can overcome common obstacles and accelerate the development of more effective and less toxic cancer therapeutics.

References

-

Composite Nanoparticles and Coated With Hydrogel to Slow Drug Delivery of Cyclophosphamide Test it Against Breast Cancer Cell Lines - Prime Scholars. Available at: [Link]

-

Steen, J., et al. (2018). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. Communicative & Integrative Biology, 11(1), e1428039. Available at: [Link]

-

Abeloff, M. D., et al. (1980). Effect of Dose, Schedule, and Route of Administration on the in Vivo Toxicity and Antitumor Activity of Two Activated Sulfhydryl Derivatives of Cyclophosphamide. Cancer Research, 40(7), 2445-2450. Available at: [Link]

-

Wrzesinski, C. T., & McGown, A. T. (1991). A bioassay for cyclophosphamide in blood, lung and tumour. British Journal of Cancer, 64(5), 855–859. Available at: [Link]

-

Said, R., et al. (2007). Cyclophosphamide pharmacokinetics in mice: A comparison between retro orbital sampling versus serial tail vein bleeding. The Open Pharmacology Journal, 1, 22-27. Available at: [Link]

-

Fleming, R. A., et al. (2010). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. Annals of Pharmacotherapy, 44(2), 278–282. Available at: [Link]

-

Wikipedia. Cyclophosphamide. Available at: [Link]

-

Al-Saffar, N. M., et al. (2020). Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics. Cancers, 12(9), 2617. Available at: [Link]

-

Lee, K. C., & Lee, W. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 48(4), 363–369. Available at: [Link]

-

Rautio, J., et al. (2008). Lessons Learned from Marketed and Investigational Prodrugs. Journal of Medicinal Chemistry, 51(15), 4571–4587. Available at: [Link]

-

McDonald, G. B., et al. (2003). Cyclophosphamide metabolism, liver toxicity, and mortality following hematopoietic stem cell transplantation. Blood, 101(5), 2043–2048. Available at: [Link]

-

Al-Sagheer, F. A., & Anwer, M. K. (2022). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Polymers, 14(8), 1635. Available at: [Link]

-

Demetriou, G., et al. (2021). Extending the in vivo persistence of synthetic glycoconjugates using a serum-protein binder. Glycobiology, 31(10), 1278–1288. Available at: [Link]

-

Madsen, K., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters, 9(7), 633–637. Available at: [Link]

-

Jones, S. E., et al. (1985). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). Investigational New Drugs, 3(2), 147–153. Available at: [Link]

-

Al-Absi, J. A., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 12(1). Available at: [Link]

-

Podust, L. M., et al. (2013). Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer. Protein Engineering, Design and Selection, 26(10), 743–753. Available at: [Link]

-

Chan, K. (1995). Delivery of Effective Cyclophosphamide Metabolite Could Reduce Toxicity. CancerNetwork. Available at: [Link]

-

Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Scientia Pharmaceutica, 88(4), 42. Available at: [Link]

-

Boddy, A. V., & Yule, S. M. (2000). Metabolism and pharmacokinetics of cyclophosphamide. Therapeutic Drug Monitoring, 22(5), 518–522. Available at: [Link]

-

Wankhede, S. S., et al. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research, 16(06). Available at: [Link]

-

Szinicz, L., & Weger, N. (1999). Determination of Cyclophosphamide and Its Metabolites in Human Plasma by High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 297–305. Available at: [Link]

-

OncoLink. Cyclophosphamide IV Formulation (Cytoxan®, Neosar®, Endoxan®). Available at: [Link]

-

Voelcker, G. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. Pharmaceuticals, 16(9), 1195. Available at: [Link]

-

Crouch, M. L., et al. (2017). Cyclophosphamide leads to persistent deficits in physical performance and in vivo mitochondria function in a mouse model of chemotherapy late effects. PLOS ONE, 12(7), e0181083. Available at: [Link]

-

ResearchGate. Metabolism and activation of cyclophosphamide. Available at: [Link]

-

Ronen, S. M., et al. (1991). In vivo and in vitro studies of cyclophosphamide chemotherapy in a mouse mammary carcinoma by 31P NMR spectroscopy. British Journal of Cancer, 64(4), 652–656. Available at: [Link]

-

Dr. Oracle. What is the mechanism of action of Cyclophosphamide?. Available at: [Link]

-

Sladek, N. E., et al. (1984). Pharmacokinetics of high-dose cyclophosphamide for bone marrow transplantation. Cancer Treatment Reports, 68(9), 1131–1136. Available at: [Link]

-

Gvozdikova, T. S., et al. (2026). Cyclophosphamide-Mediated Induction of Myeloid-Derived Suppressor Cells In Vivo: Kinetics of Accumulation, Immune Profile, and Immunomodulation by Oleanane-Type Triterpenoids. International Journal of Molecular Sciences, 27(2), 527. Available at: [Link]

-

Voelcker, G. (2025). The Mechanism of Action of Cyclophosphamide Points the Way for the Development of New Cyclophosphamide-Related Compounds. ECronicon. Available at: [Link]

-

de Jonge, M. E., et al. (2005). Clinical Pharmacokinetics of Cyclophosphamide. Clinical Pharmacokinetics, 44(11), 1135–1164. Available at: [Link]

-

Hasanah, A. N., et al. (2021). Development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide with 4-hydroxycyclophosphamide-d4 as internal standard in dried blood spots using uplc-ms/ms. International Journal of Applied Pharmaceutics, 13(2), 148-152. Available at: [Link]

-

Patel, P. N., et al. (2018). Development and Validation of a Liquid Chromatographic Method for the Quantification of Related Compounds in Cyclophosphamide. Journal of Pharmaceutical and Scientific Innovation, 7(5), 185-189. Available at: [Link]

-

Lecturio. Prodrugs — Properties and Applications. Available at: [Link]

-

da Silva, A. C. G., et al. (2025). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals, 18(2), 241. Available at: [Link]

- Google Patents. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes.

-

Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Scientia Pharmaceutica, 88(4), 42. Available at: [Link]

-

Dr. Oracle. What is the half-life of Cyclophosphamide (CYTOXAN) after reconstitution?. Available at: [Link]

-

Pharmacy Purchasing & Products Magazine. Formulation Options for Cyclophosphamide. Available at: [Link]

-

ResearchGate. Development of a Stable Lyophilized Cyclophosphamide Monohydrate Formulation Using Non-Aqueous Solvents. Available at: [Link]

-

Semantic Scholar. Chemical stability of two sterile, parenteral formulations of cyclophosphamide (Endoxan) after reconstitution and dilution in commonly used infusion fluids. Available at: [Link]

-

ResearchGate. Analysis of 4-hydroxycyclophosphamide in cancer patients plasma for therapeutic drug monitoring of cyclophosphamide. Available at: [Link]

-

bioRxiv. Compound synthesis and analysis General procedure for synthesis of semicarbazones. Available at: [Link]

Sources

- 1. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes - Google Patents [patents.google.com]

- 9. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [snv63.ru]

- 18. openarchive.ki.se [openarchive.ki.se]

- 19. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hydroxy Cyclophosphamide Semicarbazone-d4 | CAS 53948-46-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 22. A bioassay for cyclophosphamide in blood, lung and tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Resolving batch-to-batch inconsistency in hydroxy cyclophosphamide semicarbazone

Introduction: The "Trapping" Paradox

As researchers, we often treat 4-hydroxycyclophosphamide (4-HC) derivatization as a simple checkbox in our workflow. However, the inconsistency you are experiencing—varying yields, shifting melting points, or "split peaks" in HPLC—is rarely a failure of operator technique. It is a fundamental struggle against the thermodynamics of the aldophosphamide equilibrium .

4-HC is not a static molecule; it is a "chameleon" that oscillates between a cyclic hemiaminal (4-HC) and an acyclic aldehyde (aldophosphamide). The semicarbazone derivative is intended to "trap" the acyclic form. Batch inconsistency arises when the trapping rate (

This guide deconstructs the process into four support tiers, moving from synthesis kinetics to analytical validation.

Tier 1: Synthesis & Reaction Control

Diagnosis of Yield Fluctuations and "Goo" Formation

The Core Mechanism

The formation of the semicarbazone is a competition. You are trying to react semicarbazide with the aldophosphamide tautomer. However, this tautomer is present in low concentrations (<5% at equilibrium). You must drive the ring-opening while simultaneously catalyzing the imine formation.

Figure 1: The Kinetic Trap. Success depends on maintaining the "Critical Control Point" where ring opening is fast, but beta-elimination (degradation) is slow.

Troubleshooting Q&A

Q: Why does my reaction mixture turn into a viscous oil instead of precipitating crystals? A: This is the "Oiling Out" phenomenon, usually caused by pH drift . Semicarbazone formation generates HCl as a byproduct. If your buffer capacity is too low, the pH drops.

-

The Trap: At pH < 4, the semicarbazide amine becomes protonated (

) and loses nucleophilicity. The reaction stalls. -

The Fix: Use a 2.0 M Sodium Acetate buffer (not just water/HCl). Maintain pH strictly between 5.5 and 6.2 . This keeps the amine active while catalyzing the dehydration step [1].

Q: I used the exact same reagent amounts, but Batch B has 40% lower yield than Batch A. Why? A: Check your temperature ramp . The ring-opening of 4-HC to aldophosphamide is endothermic.

-

Scenario A: You added reagents at Room Temp (25°C). Ring opening was sufficient; trapping occurred.

-

Scenario B: You added reagents at 4°C (on ice) to "preserve stability." At 4°C, the equilibrium heavily favors the cyclic form. The semicarbazide had no aldehyde to react with, leading to incomplete derivatization before workup.

-

Protocol Adjustment: Perform the derivatization at 25°C for 30-60 minutes , then cool to 4°C to crystallize.

Tier 2: Stereochemistry & Isomerism

Resolving "Impurity" Peaks in HPLC

The Hidden Variable: E/Z Isomerism

Users often reject valid batches because they see two peaks in their chromatogram, assuming one is an impurity.